molecular formula C13H10N2O B370524 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole CAS No. 91822-49-0

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole

Cat. No.: B370524
CAS No.: 91822-49-0
M. Wt: 210.23g/mol
InChI Key: DUVASGJCZLEKKX-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a methyl group at the 5-position and a pyridin-4-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 5-methylsalicylaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups.

Scientific Research Applications

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding to these targets, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)benzoxazole: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.

    5-Methylbenzoxazole: Lacks the pyridin-4-yl group, resulting in different properties and applications.

    2-(Pyridin-4-yl)-1,3-benzothiazole: Contains a sulfur atom instead of oxygen in the benzoxazole ring, leading to distinct chemical and biological properties.

Uniqueness

5-Methyl-2-(pyridin-4-yl)-1,3-benzoxazole is unique due to the presence of both the methyl and pyridin-4-yl groups, which confer specific electronic and steric effects. These modifications can enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methyl-2-pyridin-4-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVASGJCZLEKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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